(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid
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Overview
Description
(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid is an organic compound with the molecular formula C10H11NO2S It features a pyridine ring attached to an ethylsulfanyl group, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Pyridin-2-yl-ethylsulfanyl)-acetic acid typically involves the following steps:
Esterification: Nicotinic acid is esterified to form an ester intermediate.
Oxidation: The ester is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to yield pyridine N-oxides.
Nucleophilic Substitution: The N-oxide undergoes nucleophilic substitution to introduce the ethylsulfanyl group.
Hydrolysis: Finally, the ester is hydrolyzed to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur group.
Substitution: The ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or mCPBA are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfurized products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-fibrotic properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of fibrosis.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Pyridin-2-yl-ethylsulfanyl)-acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways involved in fibrosis. The compound may inhibit the expression of collagen and other fibrotic markers, thereby reducing fibrosis .
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyridin-2-yl-ethylsulfanyl)-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
2-(4-Methyl-pyrazol-1-yl)-propionic acid: Contains a pyrazole ring instead of a pyridine ring.
Uniqueness
(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid is unique due to its specific combination of a pyridine ring and an ethylsulfanyl group attached to an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(2-pyridin-2-ylethylsulfanyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-9(12)7-13-6-4-8-3-1-2-5-10-8/h1-3,5H,4,6-7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZGRWHZPFHEOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCSCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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